

## 2-Phenylbenzaldehyde molecular weight and formula

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An In-depth Technical Guide to **2-Phenylbenzaldehyde** for Researchers and Drug Development Professionals

### Introduction

**2-Phenylbenzaldehyde**, also known as biphenyl-2-carbaldehyde, is a versatile aromatic aldehyde that serves as a crucial intermediate and building block in various fields of chemical and pharmaceutical research.[1] Its unique biphenyl structure, combined with a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and dyes.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development. Researchers and industry professionals utilize **2-Phenylbenzaldehyde** for its stability and compatibility with a wide range of solvents, which enhances its utility in diverse synthetic applications.[1]

### **Core Molecular Data and Properties**

The fundamental properties of **2-Phenylbenzaldehyde** are summarized below. This data is essential for its use in quantitative synthetic chemistry and experimental design.



Property	Value	Reference
Molecular Formula	C13H10O	[1][2][3]
Molecular Weight	182.22 g/mol	[1][2][3][4]
CAS Number	1203-68-5	[1][4]
Appearance	Semi-solid to liquid	[1]
Purity	≥ 95%	[1]
Synonyms	Biphenyl-2-carbaldehyde	[1][3]
Storage Conditions	Store at ≤ -15 °C	[1]

# **Applications in Drug Discovery and Organic Synthesis**

- **2-Phenylbenzaldehyde** is a valuable scaffold in medicinal chemistry and organic synthesis. Its applications range from being a key ingredient in fragrances to a foundational structure in the development of new therapeutic agents.[1]
- Pharmaceutical Synthesis: In medicinal chemistry, it serves as a building block for synthesizing various pharmaceutical compounds.[1] The biphenyl moiety is a recognized pharmacophore in many drug classes. The aldehyde group allows for a multitude of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).
- Precursor for Bioactive Compounds: It has shown potential as a precursor in the synthesis of novel bioactive compounds.[1] Derivatives of structurally similar molecules, such as benzyloxybenzaldehyde, have been investigated as potent and selective inhibitors of enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3).[5] ALDH1A3 is a key target in cancer therapy, particularly for targeting cancer stem cells, suggesting that scaffolds based on 2-phenylbenzaldehyde could be promising for developing new anticancer agents.[5][6]
- Organic Synthesis and Research: The compound is frequently employed in chemical research to facilitate the study of reaction mechanisms and the development of new synthetic pathways.[1]



• Other Industries: Beyond pharmaceuticals, it is utilized in the production of dyes and pigments and as a fragrance component in perfumes and cosmetics.[1]

## **Experimental Protocols**

The following sections detail common experimental procedures involving the synthesis and functionalization of biphenyl aldehydes, which are directly applicable to **2- Phenylbenzaldehyde**.

## Protocol 1: Synthesis of 2-Phenylbenzaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds like **2- Phenylbenzaldehyde**. This protocol outlines the coupling of 2-bromobenzaldehyde with phenylboronic acid.

#### Materials and Reagents:

- 2-bromobenzaldehyde
- Phenylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>) or similar palladium catalyst
- A suitable phosphine ligand (e.g., triphenylphosphine)
- A base (e.g., potassium carbonate, sodium carbonate)
- An appropriate solvent system (e.g., toluene/water, dioxane/water)
- Inert gas (Nitrogen or Argon)

#### Procedure:

 Reaction Setup: To a dry reaction flask, add 2-bromobenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand.



- Addition of Reagents: Add the base (e.g., 2.0 equiv.) and the solvent system.
- Inert Atmosphere: Purge the flask with an inert gas (N<sub>2</sub> or Ar) for 10-15 minutes to remove oxygen.
- Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated period (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure 2-Phenylbenzaldehyde.

## Protocol 2: Functionalization via Palladium-Catalyzed C-H Hydroxylation

Further modification of the **2-Phenylbenzaldehyde** scaffold is often desired in drug development. This protocol, adapted from methodologies for related compounds, describes the introduction of a hydroxyl group ortho to the aldehyde functionality.[7]

Materials and Reagents:

- 2-Phenylbenzaldehyde
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Transient directing group (e.g., an amino acid like 4-chloroanthranilic acid)
- An oxidant (e.g., 1-fluoro-2,4,6-trimethylpyridinium triflate)
- An oxygen source (e.g., p-toluenesulfonic acid monohydrate)
- Solvent (e.g., trifluoroacetic acid)

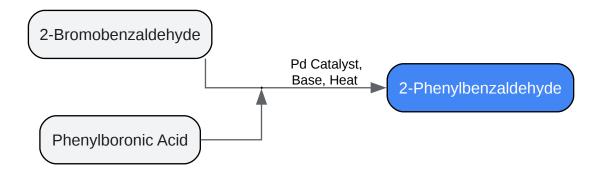


### Procedure:

- Reaction Setup: To a dry reaction vial, add 2-Phenylbenzaldehyde (1.0 equiv.), the transient directing group (0.2 equiv.), and Pd(OAc)<sub>2</sub> (0.1 equiv.).[7]
- Solvent and Reagents: Add the solvent and then the oxidant (2.0 equiv.). The oxygen source is also introduced at this stage (2.0 equiv.).[7]
- Reaction Conditions: Stir the mixture under an air atmosphere at a specified temperature (e.g., 80 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]
- Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and proceed with a standard aqueous work-up and extraction. The final hydroxylated product can be purified using column chromatography.

## **Mandatory Visualizations**

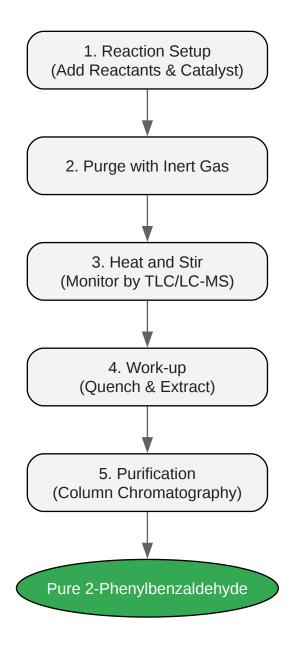
The following diagrams illustrate key workflows and logical relationships relevant to the synthesis and application of **2-Phenylbenzaldehyde**.



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Caption: Synthetic pathway for **2-Phenylbenzaldehyde** via Suzuki-Miyaura coupling.

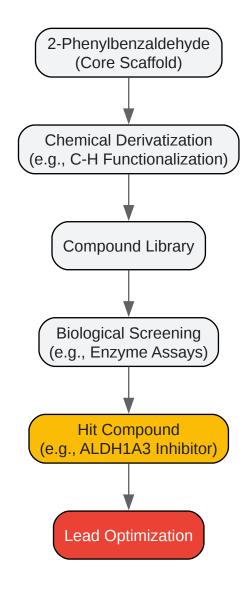




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Caption: General experimental workflow for the synthesis and purification of **2-Phenylbenzaldehyde**.





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Caption: Logical workflow for utilizing **2-Phenylbenzaldehyde** in drug discovery.

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